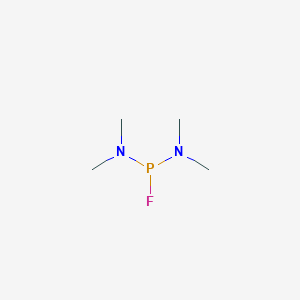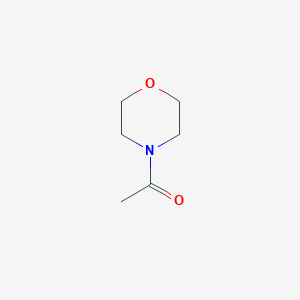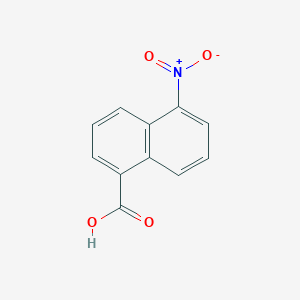
5-Nitronaphthalene-1-carboxylic acid
Übersicht
Beschreibung
5-Nitronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol . It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the 5th position and a carboxylic acid group (-COOH) at the 1st position on the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
5-Nitronaphthalene-1-carboxylic acid can be synthesized through the nitration of α-naphthoic acid. The process involves adding α-naphthoic acid to cold fuming nitric acid at a temperature of 0-5°C. The mixture is stirred for 30 minutes at this temperature and then allowed to stand at room temperature for 2 hours . This method ensures the selective nitration of the naphthalene ring, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
5-Nitronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
5-Nitronaphthalene-1-carboxylic acid is utilized in various scientific research fields, including:
Wirkmechanismus
The mechanism of action of 5-Nitronaphthalene-1-carboxylic acid involves its interaction with biological nucleophiles, such as cysteine and histidine residues in proteins. The nitro group undergoes rapid and reversible reactions with these nucleophiles, leading to post-translational modifications of proteins. These modifications can regulate key signaling pathways involved in gene expression, enzyme activity, and cellular processes .
Vergleich Mit ähnlichen Verbindungen
5-Nitronaphthalene-1-carboxylic acid can be compared with other nitroaromatic compounds, such as:
1-Nitronaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2-Nitronaphthalene-1-carboxylic acid: Has the nitro group at the 2nd position, which affects its reactivity and applications.
5-Nitro-2-naphthoic acid: Similar structure but with different positional isomerism, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
5-nitronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUKDQBDXPQJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332582 | |
| Record name | 5-nitronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1975-44-6 | |
| Record name | 5-nitronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


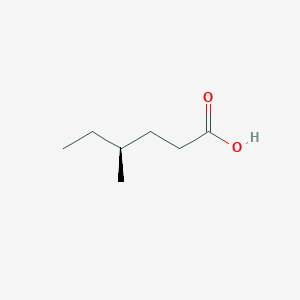
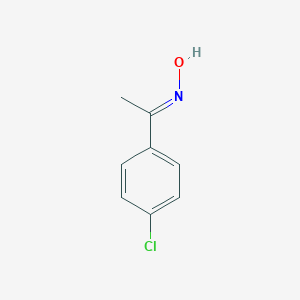
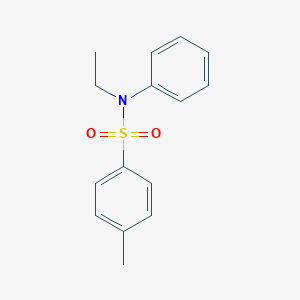


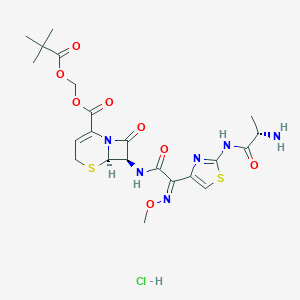
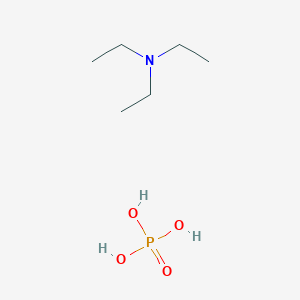

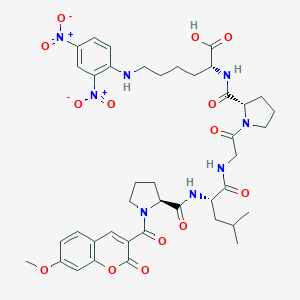

![2-Propanol, 1,1'-[2-butyne-1,4-diylbis(oxy)]bis[3-chloro-](/img/structure/B157439.png)
